CID 78061907
Description
No explicit information about CID 78061907 (structure, properties, or applications) is found in the provided evidence. Without structural or functional data, a detailed introduction cannot be formulated.
Properties
Molecular Formula |
Ge3Ru2 |
|---|---|
Molecular Weight |
420.0 g/mol |
InChI |
InChI=1S/3Ge.2Ru |
InChI Key |
QSWLLURYURKBMT-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ru].[Ru] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061907” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:
Step 1: Initial reaction of precursor compounds under specific temperature and pressure conditions.
Step 2: Purification of the intermediate product using techniques such as crystallization or chromatography.
Step 3: Final reaction to obtain the target compound, followed by purification and characterization.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically includes:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous monitoring: To maintain optimal reaction conditions and ensure high yield.
Purification: Using industrial-scale chromatography or crystallization techniques.
Quality control: To verify the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78061907” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles are used under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated compounds.
Scientific Research Applications
Compound “CID 78061907” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of specialty chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of compound “CID 78061907” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 78061907 is absent, the evidence highlights methodologies and frameworks for comparing structurally related compounds. For example:
Framework for Structural and Functional Comparisons
- Structural analogs : Compounds are often compared based on core scaffolds, functional groups, and stereochemistry. For instance, compares betulin derivatives (e.g., betulinic acid, CID 64971) by overlaying 3D structures to assess steroid backbone orientations .
- Functional analogs : Substrates and inhibitors (e.g., taurocholic acid, CID 6675) are evaluated for binding affinity, solubility, and bioactivity using enzyme assays or computational models .
Example Data Table (Hypothetical)
If this compound were a betulin-derived compound, its comparison might resemble:
Research Findings and Limitations
- Key gaps: The absence of this compound in the evidence precludes authoritative conclusions.
- Methodological insights :
Recommendations for Future Work
To address the lack of data for this compound:
Experimental characterization : Conduct NMR, X-ray crystallography, or LC-MS to elucidate its structure (per ’s guidelines for new compounds) .
Computational modeling: Use docking studies or 3D overlays (as in ) to predict binding modes relative to known analogs .
Data deposition : Follow ’s protocols to register structural data in repositories like CCDC or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

